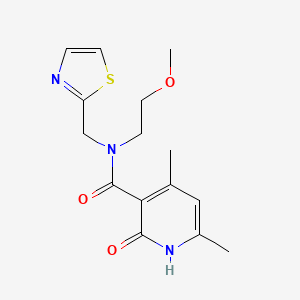![molecular formula C15H12N2OS B5563409 4-[(2-吡啶硫基)甲基]-2(1H)-喹啉酮](/img/structure/B5563409.png)
4-[(2-吡啶硫基)甲基]-2(1H)-喹啉酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 4-[(2-pyridinylthio)methyl]-2(1H)-quinolinone is of significant interest in the field of organic chemistry due to its potential applications in the synthesis of functionalized heterocycles and its role in various chemical reactions. While direct studies on this exact compound are scarce, research on closely related quinolinone derivatives provides valuable insights into the synthesis methods, molecular structure, chemical reactions, and properties of such compounds.
Synthesis Analysis
The synthesis of quinolinone derivatives typically involves multi-component reactions, utilizing various catalysts and conditions to achieve the desired functionalization. For example, the three-component reaction of 4-hydroxy-1-methyl-2(1H)-quinolinone with aromatic aldehydes and ethyl cyanoacetate, in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) in aqueous ethanol, results in the formation of pyranoquinoline derivatives in excellent yields (Asghari, Ramezani, & Mohseni, 2014).
Molecular Structure Analysis
The molecular structure of quinolinone derivatives is characterized by various spectroscopic techniques, including IR, NMR, and mass spectral data. For instance, Nꞌ-{[2-(piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide was synthesized and its structure established based on IR, 1H-NMR, 13C-NMR, and mass spectral data, showcasing the diverse structural possibilities within the quinolinone family (Afzal, Bawa, Kumar, & Tonk, 2012).
Chemical Reactions and Properties
Quinolinone derivatives engage in various chemical reactions, leading to a wide array of products depending on the reactants and conditions employed. For example, the reaction of 4-hydroxy-6-methyl-2-pyridone with 3-aryl-2-cyano-2-propenethioamides affords 3,3'-benzylidenebis[4-hydroxy-6-methyl-2(1H)-3-pyridinone]s, illustrating the compound's reactivity towards cyclization and formation of fused systems (Mekheimer, Mohamed, & Sadek, 1997).
科学研究应用
合成和化学性质
4-[(2-吡啶硫基)甲基]-2(1H)-喹啉酮属于喹啉酮家族,该家族的化合物以其在科学研究中的广泛应用而闻名。喹啉酮衍生物的合成通常涉及多组分反应,并且可以设计为增强某些生物或物理性质。例如,Asghari 等人(2014 年)描述了涉及喹啉酮的三组分反应,导致形成吡喃喹啉衍生物,这些衍生物针对各种细菌的抗菌活性进行了评估,显示出中等的有效性 (Asghari、Ramezani 和 Mohseni,2014 年)。类似地,在无溶剂条件下由芳基醛和喹啉酮衍生物合成喹唑啉酮和色并[d]嘧啶酮证明了喹啉酮在化学合成中的多功能性 (Abdolmohammadi 和 Karimpour,2016 年)。
在材料科学中的应用
喹啉酮衍生物也在材料科学中找到了应用,特别是在电致发光器件的开发中。喹啉醇配体的改性,如甲基化,可以显着影响化合物的发光和热学性质,正如 Sapochak 等人在他们对铝和镓三(8-喹啉醇)螯合物的研究中所证明的那样 (Sapochak 等人,2001 年)。
生物活性和药物研究
喹啉酮衍生物由于其潜在的治疗活性而引起了药物研究的极大兴趣。例如,Venet、End 和 Angibaud(2003 年)探索了喹啉酮衍生物 R115777,作为一种强效且选择性的法尼基蛋白转移酶抑制剂,显示出显着的抗肿瘤作用,并突出了喹啉酮在癌症治疗中的潜力 (Venet、End 和 Angibaud,2003 年)。Solomon 和 Lee(2011 年)进一步强调了喹啉及其类似物在抗癌活性中的作用,说明了这些化合物提供的广泛生物活性 (Solomon 和 Lee,2011 年)。
环境和腐蚀研究
喹啉酮也在环境科学背景下进行了研究,特别是在腐蚀抑制的研究中。Tazouti 等人(2016 年)合成了喹喔啉酮衍生物并评估了它们在酸性介质中抑制低碳钢腐蚀的有效性,揭示了喹啉酮在保护金属免受腐蚀方面的潜力 (Tazouti 等人,2016 年)。
属性
IUPAC Name |
4-(pyridin-2-ylsulfanylmethyl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c18-14-9-11(10-19-15-7-3-4-8-16-15)12-5-1-2-6-13(12)17-14/h1-9H,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDHCEIHBRQESS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CSC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(3-methylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5563349.png)
![3-methyl-N-(4-methylphenyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5563353.png)


![3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5563382.png)
![4-[4-(7,8-dihydro-1,6-naphthyridin-6(5H)-ylcarbonyl)phenyl]-2-methyl-2-butanol](/img/structure/B5563387.png)
![ethyl 1-[(dimethylamino)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5563402.png)

![2,5-dimethyl-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5563417.png)
![5-ethyl-2,3-dimethyl-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5563418.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5563424.png)